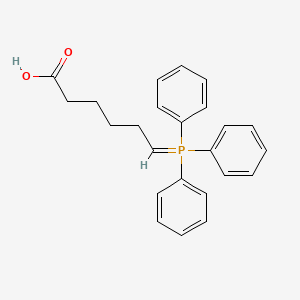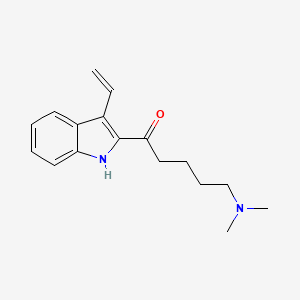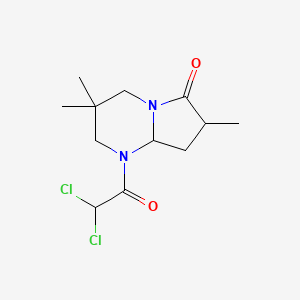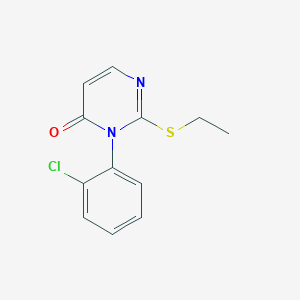
3-(2-Chlorophenyl)-2-(ethylsulfanyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and an ethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified pyrimidine derivatives.
Substitution: Amino or alkoxy-substituted phenyl derivatives.
科学研究应用
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(propylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(butylthio)pyrimidin-4(3H)-one
Uniqueness
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. Compared to its methylthio or propylthio analogs, the ethylthio group may provide a balance between steric hindrance and electronic effects, potentially enhancing its interactions with biological targets.
属性
CAS 编号 |
89069-55-6 |
|---|---|
分子式 |
C12H11ClN2OS |
分子量 |
266.75 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-17-12-14-8-7-11(16)15(12)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3 |
InChI 键 |
YDPKMUUGDATIJT-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC=CC(=O)N1C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


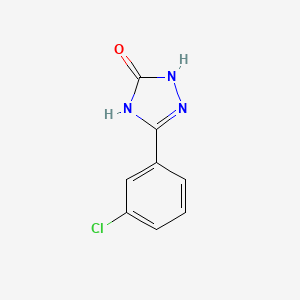
![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)
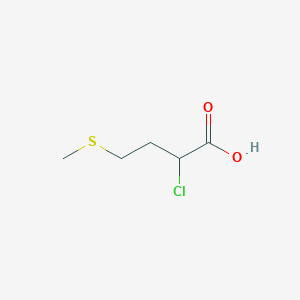
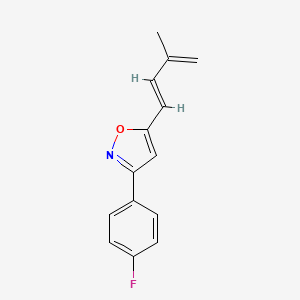

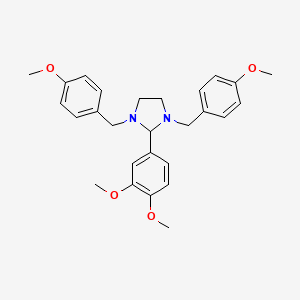
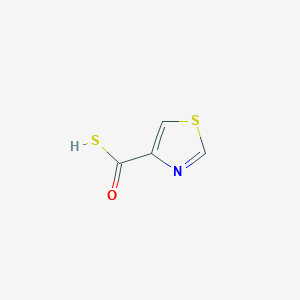
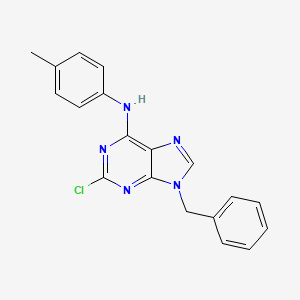
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)

